Azilsartan D5

Descripción general

Descripción

Synthesis Analysis

The synthesis of Azilsartan involves several chemical transformations starting from 3-nitrophthalic acid 1-methyl ester. This process includes steps such as Curtius rearrangement, N-alkylation, deprotection of tert-butyloxycarbonyl, reduction by catalytic hydrogenation, and several cyclization steps to form the final product. The overall yield of the process is about 14% (Shu Beiyan, Wu Xuesong, & Cen Junda, 2010).

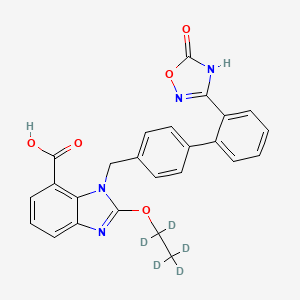

Molecular Structure Analysis

Azilsartan's molecular structure includes a benzimidazole ring and a 5-oxo-1,2,4-oxadiazole moiety, which are crucial for its activity as an angiotensin II receptor antagonist. The molecular interactions and the tight binding of azilsartan to the angiotensin II type 1 receptor contribute to its high potency and efficacy in hypertension treatment (M. Ojima et al., 2011).

Chemical Reactions and Properties

Azilsartan undergoes degradation under various conditions such as hydrolytic, oxidative, and photolytic stress. The degradation products and their pathways have been elucidated through studies, indicating the stability of azilsartan under different conditions and its selective breakdown into identifiable products (D. Kaushik et al., 2016).

Physical Properties Analysis

The physical properties of azilsartan, including its crystal structure and solubility, have been explored through the preparation and analysis of different polymorphs and solvates. These studies provide insights into the drug's behavior in pharmaceutical formulations and its improved solubility through the formation of cocrystals or salt solvates (Lei Gao & Xianrui Zhang, 2020).

Chemical Properties Analysis

The chemical properties of azilsartan, such as its binding affinity to the angiotensin II type 1 receptor and the mechanism of action, highlight its potent antihypertensive effects. Azilsartan exhibits a stronger inverse agonism and slower dissociation from the receptor compared to other ARBs, contributing to its efficacy in reducing blood pressure and potentially offering cardiometabolic benefits (S. Matsumoto et al., 2014).

Aplicaciones Científicas De Investigación

-

Pharmaceutical Formulation

- Summary of the application : Azilsartan is used for the treatment of essential hypertension and has shown promising results in blood pressure reduction and tolerability .

- Methods of application or experimental procedures : Various analytical methods have been developed for the quantitative estimation of Azilsartan in bulk and pharmaceutical dosage forms. These include UV Visible Spectrophotometry, High Pressure Thin Layer Chromatography, Reversed Phase High Performance Liquid Chromatography, and hyphenated techniques like Liquid chromatography-Mass Spectrometry .

- Results or outcomes : Azilsartan has shown promising results in blood pressure reduction and tolerability, but has not yet been widely adopted in practice compared to other angiotensin II receptor blockers .

-

Cocrystal Synthesis

- Summary of the application : Azilsartan is not a formulation-friendly molecule largely due to inherent water-solubility pitfalls. To overcome this, researchers have studied the synthesis of two novel cocrystals of Azilsartan .

- Methods of application or experimental procedures : The two novel cocrystals of Azilsartan (AZ-BIP, AZ-BPE; BIP = 4,4′-bipyridine, BPE = trans-1,2-bis (4-pyridyl) ethylene) were synthesized by solution crystallization .

- Results or outcomes : The equilibrium solubility study demonstrated that the AZ-BIP and AZ-BPE cocrystals both showed higher solubility than Azilsartan in water .

-

Treatment of Hypertension

- Summary of the application : Azilsartan medoxomil is an angiotensin II receptor blocker used to treat hypertension alone or in combination with other antihypertensive agents .

- Methods of application or experimental procedures : Azilsartan medoxomil is administered orally. It is a prodrug that is broken down to azilsartan, which belongs in the angiotensin-receptor blocking (ARB) drug class .

- Results or outcomes : Lowering blood pressure with Azilsartan medoxomil is associated with a reduced risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions .

-

Potential Off-Label Uses

- Summary of the application : Although there is no clinical significance yet determined, azilsartan medoxomil may have potential off-label uses in patients with a history of myocardial infarction or heart failure .

- Results or outcomes : The potential benefits of these off-label uses are still under investigation .

-

Decreasing Progression of Albuminuria

- Summary of the application : Azilsartan medoxomil belongs to the angiotensin-receptor blocking (ARB) class of drugs, which are used to decrease the progression of moderate-to-severe albuminuria in patients with diabetes mellitus and hypertension .

- Results or outcomes : The potential benefits of this application are still under investigation .

-

Preventing Recurrence of Atrial Fibrillation

-

Potential Beneficial Effects Beyond Blood Pressure Lowering

- Summary of the application : Preclinical studies have indicated that Azilsartan may have potentially beneficial effects on cellular mechanisms of cardiometabolic disease and on insulin action that could involve more than just blockade of AT1 receptors and/or reduction in blood pressure .

- Results or outcomes : The potential benefits of this application are still under investigation .

-

Pharmaceutical Analytical Methods

- Summary of the application : Various analytical methods have been developed for the quantitative estimation of Azilsartan in bulk and pharmaceutical dosage forms .

- Methods of application or experimental procedures : These include UV Visible Spectrophotometry, High Pressure Thin Layer Chromatography, Reversed Phase High Performance Liquid Chromatography, and hyphenated techniques .

- Results or outcomes : These methods provide accurate and reliable results for the quantitative estimation of Azilsartan .

Safety And Hazards

Azilsartan D5 should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant papers on Azilsartan D5 have been analyzed to provide this information .

Propiedades

IUPAC Name |

3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSXMPPBFPAXLY-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747075 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azilsartan-d5 | |

CAS RN |

1346599-45-8 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

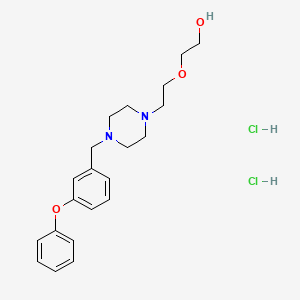

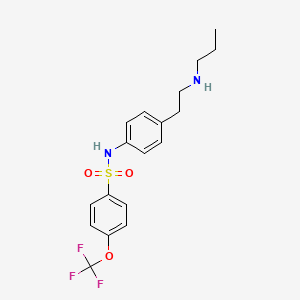

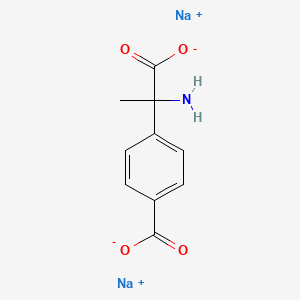

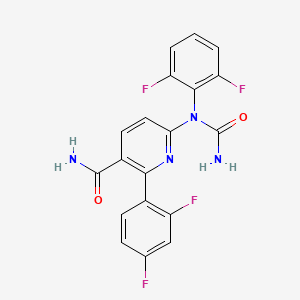

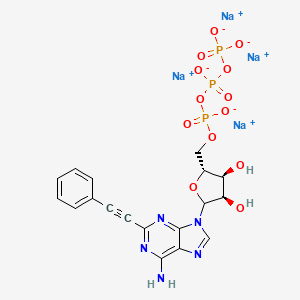

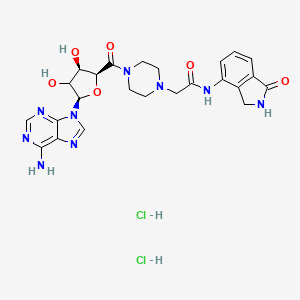

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)

![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)